1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine
Overview
Description
1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine is a compound that features an imidazole ring and a benzene ring connected by a propyl chain. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology and chemistry . The imidazole ring is a five-membered aromatic ring containing two nitrogen atoms, which contributes to the compound’s unique properties .
Preparation Methods
The synthesis of 1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with benzene-1,2-diamine . This reaction can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the benzene or imidazole rings are replaced by other groups. .
Scientific Research Applications
1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and receptor binding . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-N-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine can be compared with other imidazole derivatives, such as:
1-(3-Aminopropyl)imidazole: Similar in structure but lacks the benzene ring, leading to different biological activities and applications.
Benzimidazole: Contains a fused benzene-imidazole ring system, which imparts distinct chemical and biological properties.
Histidine: An amino acid with an imidazole side chain, playing a crucial role in biological systems.
The uniqueness of this compound lies in its combined structural features of both imidazole and benzene rings, which contribute to its diverse range of applications and biological activities .
Properties
IUPAC Name |
2-N-(3-imidazol-1-ylpropyl)benzene-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-11-4-1-2-5-12(11)15-6-3-8-16-9-7-14-10-16/h1-2,4-5,7,9-10,15H,3,6,8,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCGISCAQCJRLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262357-39-1 | |
Record name | N1-[3-(1H-imidazol-1-yl)propyl]benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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